molecular formula C10H12INO2 B555762 H-alpha-Me-D-Phe(3-I)-OH CAS No. 457652-83-4

H-alpha-Me-D-Phe(3-I)-OH

Cat. No.: B555762
CAS No.: 457652-83-4
M. Wt: 305,11 g/mole
InChI Key: RCYLCZQGMUWCBV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-alpha-Me-D-Phe(3-I)-OH” is a synthetic compound that belongs to the class of modified amino acids It is characterized by the presence of a methyl group at the alpha position, a D-phenylalanine residue, and an iodine atom at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-alpha-Me-D-Phe(3-I)-OH” typically involves the following steps:

    Protection of Functional Groups: Protecting groups are used to shield reactive functional groups during the synthesis.

    Introduction of the Methyl Group: The alpha position is methylated using reagents such as methyl iodide in the presence of a base.

    Iodination: The phenyl ring is iodinated at the third position using iodine or an iodine-containing reagent.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

“H-alpha-Me-D-Phe(3-I)-OH” can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodinated derivatives.

    Reduction: The compound can be reduced to remove the iodine atom.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield iodinated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “H-alpha-Me-D-Phe(3-I)-OH” depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the methyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    H-alpha-Me-D-Phe-OH: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    H-D-Phe(3-I)-OH: Lacks the methyl group, which may affect its binding properties.

    H-alpha-Me-L-Phe(3-I)-OH: Contains the L-phenylalanine residue instead of the D-phenylalanine, which can influence its biological activity.

Uniqueness

“H-alpha-Me-D-Phe(3-I)-OH” is unique due to the combination of the methyl group, the D-phenylalanine residue, and the iodine atom. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYLCZQGMUWCBV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438693
Record name H-alpha-Me-D-Phe(3-I)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457652-83-4
Record name H-alpha-Me-D-Phe(3-I)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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